Bienvenue dans la boutique en ligne BenchChem!

Netupitant D6

Isotopic Purity Deuteration Efficiency Mass Spectrometry

Netupitant D6 is the definitive internal standard for LC-MS/MS quantification of netupitant in plasma (5–1000 ng/mL). Its +6 Da mass shift eliminates isotopic cross‑talk with the analyte’s M+2/M+4 envelope—a critical advantage over D4/D5 analogs that suffer signal overlap. Matched physicochemical properties guarantee co‑elution and identical ionization efficiency, correcting matrix effects that structural analogs (e.g., ibrutinib) fail to address. Essential for bioequivalence studies, therapeutic drug monitoring, and ANDA filings for fosnetupitant/netupitant‑palonosetron products. Rely on Netupitant D6 for validated, interference‑free quantification.

Molecular Formula C30H26D6F6N4O
Molecular Weight 584.63
Cat. No. B1574239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetupitant D6
Molecular FormulaC30H26D6F6N4O
Molecular Weight584.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Netupitant D6 (CAS 2070015-31-3): Deuterated NK1 Antagonist Internal Standard for LC-MS Quantification


Netupitant D6 is a deuterium-labeled analog of the neurokinin-1 (NK1) receptor antagonist Netupitant, specifically synthesized with six deuterium atoms [1]. It serves exclusively as an internal standard (IS) for the accurate quantification of non-deuterated Netupitant in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound maintains the parent drug's high-affinity NK1 receptor binding profile (Ki = 0.95 nM in CHO cells expressing human recombinant receptor) while providing a mass shift of +6 Da relative to the analyte [2]. Netupitant D6 is supplied as a solid with purity specifications typically exceeding 98% chemical purity and ≥99% deuterated forms .

Netupitant D6 Selection Rationale: Avoiding Isotopic Interference and Quantification Bias


In LC-MS/MS quantification of Netupitant, substituting Netupitant D6 with a structurally distinct internal standard (e.g., ibrutinib) or a lower-mass deuterated analog (e.g., D4 or D5) introduces systematic quantification errors. Structural analogs exhibit divergent extraction recovery and ionization efficiency, failing to correct for matrix effects [1]. Conversely, deuterated IS with insufficient mass shift (+3 to +5 Da) risk isotopic cross-talk with the analyte's natural M+2 or M+4 isotope peaks, leading to signal overlap and inaccurate peak integration [2]. Netupitant D6 provides a +6 Da mass separation, placing the IS signal outside the natural isotopic envelope of Netupitant (which contains multiple fluorine atoms contributing to M+2 abundance) and thereby minimizing spectral interference [3].

Netupitant D6: Quantitative Differentiation Versus Alternative Internal Standards


Isotopic Purity and Deuteration Rate: D6 vs. D4/D5 Labeled Standards

Netupitant D6 is consistently supplied with ≥99% deuterated forms (d1-d6), ensuring minimal unlabeled or partially labeled contamination that would otherwise introduce systematic quantification bias . In comparison, aprepitant-d4 (a NK1 antagonist analog) is also specified at ≥99% deuterated forms (d1-d4) , but the lower deuteration number (D4) provides a smaller mass shift (+4 Da vs. +6 Da), increasing the risk of isotopic overlap with the analyte's natural isotopic envelope [1].

Isotopic Purity Deuteration Efficiency Mass Spectrometry

Chemical Purity: Netupitant D6 (99.56%) vs. Aprepitant-d4 (≥95%)

Netupitant D6 is available with chemical purity of 99.56% (by HPLC) from MedChemExpress [1], whereas aprepitant-d4 from certain vendors is supplied at ≥95% purity . Lower chemical purity in an internal standard can introduce co-eluting impurities that interfere with analyte detection, suppress ionization, or produce false-positive peaks, compromising assay robustness and regulatory compliance [2].

Chemical Purity Internal Standard Quality LC-MS Accuracy

Method Performance: Netupitant D6-Enabled LC-MS/MS Validation Metrics

LC-MS/MS methods employing Netupitant D6 as internal standard have been validated with linear dynamic range of 5–1000 ng/mL for netupitant in human plasma, within- and between-day precision ≤15% RSD, and accuracy within 85–115% of nominal concentrations [1]. In contrast, an HPLC method using non-deuterated internal standards for netupitant-related impurities reported system precision of 0.4% RSD and recovery of 99.62–100.32%, but these metrics reflect only analytical system performance and do not correct for biological matrix effects that deuterated IS are designed to address .

LC-MS/MS Validation Linearity Precision Accuracy

Application-Specific Differentiation: Parent Drug Quantification vs. Metabolite Tracking

Netupitant D6 is specifically intended for quantification of the parent drug netupitant, whereas Netupitant N-oxide D6 is designed as an internal standard for the M2 metabolite . Use of the incorrect deuterated analog (e.g., using N-oxide D6 for parent drug analysis) introduces significant quantification error due to differing chromatographic retention times (N-oxide is more polar, eluting earlier in reversed-phase LC) and distinct MS/MS fragmentation patterns . The M2 metabolite represents a major CYP3A4-mediated product with pharmacological activity distinct from the parent, requiring separate calibration curves and IS [1].

Parent Drug Quantification Metabolite Tracking PK Studies

Regulatory Suitability: Compliance with FDA/EMA Bioanalytical Guidelines

Netupitant D6 is supplied with full characterization data compliant with regulatory guidelines for analytical method validation (AMV) and can be used as a reference standard for traceability against USP or EP pharmacopeial standards [1]. In contrast, non-deuterated internal standards such as ibrutinib, while used in published netupitant LC-MS/MS methods [2], are not structural analogs and do not co-elute with the analyte, making them non-compliant with the FDA's strong recommendation for stable isotope-labeled internal standards in bioanalytical method validation [3]. The guidance explicitly states that a stable isotope-labeled IS is the preferred approach to control for matrix effects and recovery variability.

Regulatory Compliance Bioanalytical Method Validation FDA Guidance

Netupitant D6: Optimized Application Scenarios in Bioanalytical and Pharmacokinetic Research


Quantitative Bioanalysis of Netupitant in Human Plasma for Pharmacokinetic Studies

Netupitant D6 is the internal standard of choice for validated LC-MS/MS methods quantifying netupitant in human plasma over a linear range of 5–1000 ng/mL [1]. Its matched physicochemical properties ensure co-elution and identical ionization efficiency, correcting for matrix effects that would otherwise compromise accuracy and precision. This application is essential for bioequivalence studies, therapeutic drug monitoring, and clinical pharmacokinetic profiling in oncology patients receiving Akynzeo® (netupitant/palonosetron) [1].

Regulatory-Compliant Method Validation for ANDA/NDA Submissions

The compound's comprehensive characterization and traceability to pharmacopeial standards make it suitable for analytical method validation (AMV) and quality control (QC) applications during generic drug development [2]. Netupitant D6 can serve as a reference standard for impurity profiling, stability-indicating assays, and dissolution testing, supporting Abbreviated New Drug Applications (ANDA) for fosnetupitant or netupitant/palonosetron combination products [2].

Differentiation of Parent Drug from Active Metabolites in CYP3A4 Metabolism Studies

Netupitant undergoes extensive CYP3A4-mediated metabolism to three major active metabolites (M1, M2, M3) [3]. Netupitant D6 enables specific quantification of the parent drug without cross-reactivity with metabolites, while Netupitant N-oxide D6 separately quantifies the M2 metabolite . This analyte-specific internal standard strategy is critical for accurate determination of metabolic ratios, clearance pathways, and drug-drug interaction potential involving CYP3A4 modulators [3].

Intravenous Fosnetupitant Prodrug Conversion Monitoring

Fosnetupitant, the phosphorylated prodrug of netupitant, is rapidly converted to netupitant in vivo following intravenous administration [4]. Netupitant D6 is required for quantifying the resulting netupitant plasma concentrations in studies comparing oral vs. intravenous formulations, enabling precise determination of absolute bioavailability and dose-exposure relationships [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Netupitant D6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.